molecular formula C17H12N2O B2679720 2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine CAS No. 1609373-99-0

2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine

Cat. No. B2679720
CAS RN: 1609373-99-0
M. Wt: 260.296
InChI Key: FWPBAMJQXFZXGY-UHFFFAOYSA-N
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Description

2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine is a chemical compound with the molecular formula C17H12N2O . It is also known by its IUPAC name 2-methyl-8-(2-pyridyl)benzofuro[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4 . The exact mass of the molecule is 260.094963011 g/mol .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 444.0±40.0 °C and its predicted density is 1.248±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

Studies on benzofuro[3,2-c]pyridine derivatives highlight their synthesis through various chemical reactions, showcasing their versatility in organic chemistry. For example, Tarabová et al. (2010) explored the synthesis of these derivatives through reactions involving methylation, Suzuki coupling, and N-amination, demonstrating the chemical flexibility of benzofuro[3,2-c]pyridine frameworks for further functionalization (Tarabová et al., 2010).

Luminescent Properties and Material Applications

The luminescent properties of pyridyl substituted compounds, as studied by Srivastava et al. (2017), indicate potential applications in material science, particularly in the development of materials with enhanced emission and stimuli-responsive properties (Srivastava et al., 2017). Such characteristics are crucial for creating smart materials and sensors.

Antimicrobial Activity

The synthesis and evaluation of benzofuro[3,2-b]pyridin-2-yl coumarins for their antimicrobial properties, as conducted by Patel et al. (2012), provide insights into the biological applications of benzofuro[3,2-b]pyridine derivatives. These compounds exhibited antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Patel et al., 2012).

Corrosion Inhibition

Murmu et al. (2019) investigated the corrosion inhibitive performance of Schiff bases derived from pyridine on mild steel in acidic medium, highlighting another significant application of pyridine-based compounds in protecting industrial materials against corrosion (Murmu et al., 2019).

properties

IUPAC Name

2-methyl-8-pyridin-2-yl-[1]benzofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-11-8-9-13-12-5-4-6-14(15-7-2-3-10-18-15)16(12)20-17(13)19-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPBAMJQXFZXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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